Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)
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Overview
Description
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI) is a bicyclic organic compound with the molecular formula C9H12O2. This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which consists of a six-membered ring fused with a three-membered ring. The presence of a carboxylic acid ester and a methylene group further adds to its chemical complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and photoredox catalysis can be applied. The use of scalable photochemical reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. The presence of the methylene group and ester functionality further enhances its reactivity and binding affinity, making it a versatile molecule for various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[2.2.0]hexane: A compound with a similar bicyclic structure but different ring sizes.
Cyclopropylcarboxylic acid derivatives: Compounds with a cyclopropane ring and carboxylic acid functionality.
Uniqueness
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester is unique due to its specific ring fusion and the presence of both a methylene group and an ester functionality. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 2-methylidenebicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-7-5-9(6,7)8(10)11-2/h7H,1,3-5H2,2H3 |
InChI Key |
MTJDTEJHHCFLPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1CCC2=C |
Origin of Product |
United States |
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